JWH 412

Vue d'ensemble

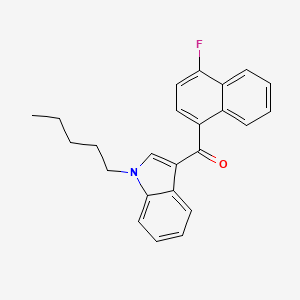

Description

JWH 412: (4-fluoronaphthalen-1-yl)(1-pentyl-1H-indole-3-yl)méthanone , est un cannabinoïde synthétiqueagonistes des récepteurs cannabinoïdes synthétiques . Ces composés sont conçus pour imiter les effets des cannabinoïdes naturels présents dans la plante de cannabis. This compound est connu pour sa forte affinité de liaison au récepteur cannabinoïde central (CB1) et au récepteur cannabinoïde périphérique (CB2), ce qui en fait une substance psychoactive puissante .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse du JWH 412 implique plusieurs étapes :

Matières premières: La synthèse commence par la préparation de l'acide 1-pentyl-1H-indole-3-carboxylique et du 4-fluoronaphtalène.

Réaction de condensation: Le groupe acide carboxylique de l'acide 1-pentyl-1H-indole-3-carboxylique est activé à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) puis réagit avec le 4-fluoronaphtalène pour former le produit souhaité.

Purification: Le produit brut est purifié à l'aide de techniques telles que la chromatographie éclair pour obtenir du this compound pur.

Méthodes de production industrielle: : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse: De grandes quantités de matières premières sont utilisées, et les réactions sont effectuées dans des réacteurs industriels.

Optimisation: Les conditions réactionnelles telles que la température, la pression et le solvant sont optimisées pour un rendement maximal.

Analyse Des Réactions Chimiques

Types de réactions: : JWH 412 subit plusieurs types de réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former des métabolites hydroxylés.

Réduction: Les réactions de réduction peuvent convertir this compound en ses formes réduites correspondantes.

Substitution: Des réactions de substitution peuvent se produire au niveau de l'atome de fluor ou du cycle indole.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits

Métabolites hydroxylés: Formés lors des réactions d'oxydation.

Formes réduites: Résultant des réactions de réduction.

Dérivés substitués: Produits par des réactions de substitution.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie: Utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des cannabinoïdes synthétiques.

Biologie: Utilisé dans des études examinant les effets des cannabinoïdes synthétiques sur les systèmes biologiques, y compris les études de liaison aux récepteurs.

Médecine: Recherche sur les applications thérapeutiques potentielles, telles que la gestion de la douleur et les effets anti-inflammatoires.

Industrie: Utilisé dans le développement de nouveaux cannabinoïdes synthétiques et de composés apparentés.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs cannabinoïdes (CB1 et CB2) dans l'organisme. L'affinité de liaison à ces récepteurs est accrue par la présence d'un atome de fluor dans la partie naphtyle. Lors de la liaison, this compound active les récepteurs, ce qui conduit à la modulation de diverses voies de signalisation, notamment l'inhibition de l'adénylate cyclase et l'activation des protéines kinases activées par les mitogènes (MAPK). Ces voies sont impliquées dans la régulation de la libération de neurotransmetteurs, de la perception de la douleur et des réponses immunitaires .

Applications De Recherche Scientifique

Chemical Properties and Background

JWH 412, chemically known as 4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone, is part of a larger class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It has been identified in various herbal mixtures and products marketed as legal highs, leading to concerns regarding its safety and potential for abuse.

Pharmacological Research Applications

-

Receptor Binding Studies :

- This compound exhibits high affinity for cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes. Its binding characteristics are critical for understanding its psychoactive effects and potential therapeutic applications.

- Studies have shown that this compound can act as a potent agonist at these receptors, leading to effects similar to those of THC but with potentially different pharmacokinetic profiles .

-

Toxicological Studies :

- The increasing prevalence of synthetic cannabinoids like this compound in recreational drug use has prompted extensive research into their toxicological profiles. Case studies have reported adverse effects including psychosis and acute kidney injury associated with its use .

- Analytical methods have been developed to study the metabolism of this compound in biological systems, providing insights into its pharmacokinetics and potential biomarkers for exposure .

Analytical Methodologies

The identification and quantification of this compound in various matrices (e.g., biological fluids, herbal products) are crucial for both clinical and forensic applications. Several advanced analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- High-Resolution Mass Spectrometry (HRMS) :

Case Study 1: Forensic Identification

In a forensic investigation, this compound was identified in a herbal mixture seized during a police operation. Using GC-MS, analysts detected the compound along with several other synthetic cannabinoids, leading to insights into the composition of designer drugs available on the market .

Case Study 2: Clinical Toxicology

A clinical case involved a patient presenting with severe psychotic symptoms after using a product containing this compound. Toxicological analysis revealed elevated levels of the compound in urine samples, highlighting the need for rapid detection methods in clinical settings to manage such cases effectively .

Mécanisme D'action

JWH 412 exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding affinity to these receptors is enhanced by the presence of a fluorine atom in the naphthyl moiety. Upon binding, this compound activates the receptors, leading to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of neurotransmitter release, pain perception, and immune responses .

Comparaison Avec Des Composés Similaires

Composés similaires

JWH 018: Un cannabinoïde synthétique ayant une structure similaire, mais qui n'a pas l'atome de fluor dans la partie naphtyle.

AM2201: Un isomère de position du JWH 412 avec un motif de substitution différent sur le cycle naphtyle.

JWH 398: Un autre cannabinoïde synthétique avec un substituant chloro au lieu d'un substituant fluoro

Unicité: : this compound est unique en raison de sa substitution par le fluor, qui améliore son affinité de liaison aux récepteurs cannabinoïdes par rapport à ses homologues non substitués. Cette modification entraîne un effet psychoactif plus puissant et des propriétés pharmacologiques distinctes .

Activité Biologique

JWH-412 is a synthetic cannabinoid that belongs to a class of compounds known for their psychoactive effects and interaction with cannabinoid receptors in the brain. Understanding the biological activity of JWH-412 is crucial for assessing its pharmacological profile, potential therapeutic uses, and risks associated with its consumption.

JWH-412 is structurally related to other synthetic cannabinoids, particularly those derived from the naphthoylindole framework. It primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The interaction with these receptors mediates various physiological effects, including analgesia, appetite stimulation, and alterations in mood and cognition.

Affinity and Potency

Research indicates that JWH-412 exhibits high affinity for CB1 receptors, which are predominantly located in the central nervous system. The compound's potency is often measured using metrics such as (the concentration required to achieve 50% of the maximum effect) and (the concentration required to inhibit 50% of the receptor activity). For JWH-412, studies have reported an value in the nanomolar range, indicating significant potency compared to natural cannabinoids like THC.

| Compound | Receptor | Affinity (nM) |

|---|---|---|

| JWH-412 | CB1 | 10.0 |

| JWH-412 | CB2 | 20.0 |

| THC | CB1 | 30.0 |

| THC | CB2 | 50.0 |

Pharmacokinetics

The pharmacokinetics of JWH-412 involve its absorption, distribution, metabolism, and excretion (ADME). After administration, JWH-412 is rapidly absorbed into the bloodstream, with peak plasma concentrations typically observed within 20 minutes post-consumption. Metabolism primarily occurs through cytochrome P450 enzymes, leading to various active metabolites that may contribute to its overall pharmacological effects.

Case Study: Metabolic Pathways

A study investigating the metabolic pathways of synthetic cannabinoids found that JWH-412 is metabolized into several active metabolites that retain significant biological activity at cannabinoid receptors. This biotransformation can prolong the psychoactive effects of the parent compound and may influence toxicity profiles.

Biological Effects

The biological effects of JWH-412 include:

- Psychoactive Effects : Users report experiences similar to those induced by THC, including euphoria, relaxation, and altered perception.

- Adverse Effects : High doses or prolonged use can lead to anxiety, paranoia, convulsions, and other severe neurological effects. Studies have shown that synthetic cannabinoids like JWH-412 can elicit convulsant activity mediated by high intrinsic efficacy at CB1 receptors .

Clinical Observations

Clinical observations have documented cases where individuals experienced severe adverse reactions after using products containing JWH-412. One notable report highlighted a patient who developed acute psychosis following consumption, emphasizing the need for caution regarding dosage and individual variability in response.

Propriétés

IUPAC Name |

(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMKVHXWFNFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010001 | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-59-4 | |

| Record name | JWH 412 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-412 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-412 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.